molecular formula C9H13N3O B1449431 1,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazole-3-carboxamide CAS No. 1823353-08-7

1,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazole-3-carboxamide

Cat. No.: B1449431
CAS No.: 1823353-08-7
M. Wt: 179.22 g/mol
InChI Key: NCJNUQVPDASAPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazole-3-carboxamide is a heterocyclic compound with a unique structure that includes a seven-membered ring fused with a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazole-3-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

1,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazole-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution can introduce halogens or other functional groups .

Scientific Research Applications

1,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazole-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazole-3-carboxamide involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazole-3-carboxamide is unique due to its specific functional groups and the resulting chemical properties.

Properties

IUPAC Name

1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O/c10-9(13)8-6-4-2-1-3-5-7(6)11-12-8/h1-5H2,(H2,10,13)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCJNUQVPDASAPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(CC1)NN=C2C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazole-3-carboxamide
Reactant of Route 2
Reactant of Route 2
1,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazole-3-carboxamide
Reactant of Route 3
1,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazole-3-carboxamide
Reactant of Route 4
Reactant of Route 4
1,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazole-3-carboxamide
Reactant of Route 5
1,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazole-3-carboxamide
Reactant of Route 6
1,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazole-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.